2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride
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Overview
Description
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and an oxane (tetrahydropyran) moiety, which adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the azide and alkyne precursors are combined in the presence of a copper(I) catalyst. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form more reactive intermediates.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(oxan-4-yl)pyrrolidine hydrochloride: Another compound with an oxane moiety, but with a pyrrolidine ring instead of a triazole ring.
2-(oxan-4-yl)aminoacetamide hydrochloride:
Uniqueness
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to its combination of the triazole and oxane rings, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2639418-36-1 |
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Molecular Formula |
C7H13ClN4O |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
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